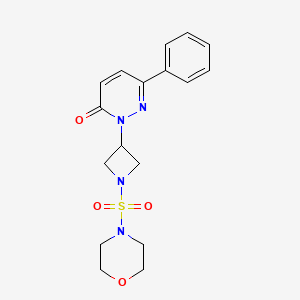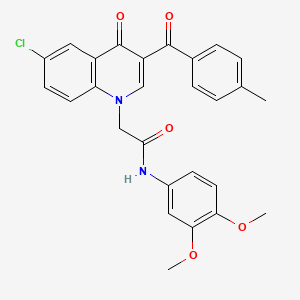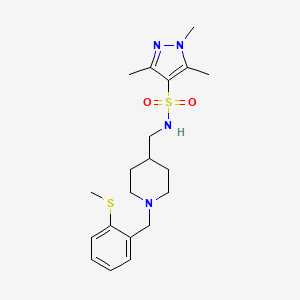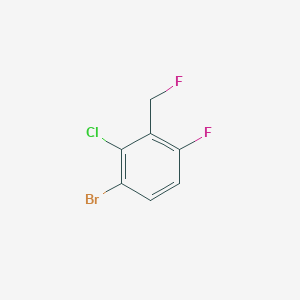
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyridazinone derivative and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the disease process. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the replication of various viruses and fungi. In addition, the compound has been shown to have neuroprotective effects and may protect against neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One of the directions is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound may help in the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route. Moreover, the compound may be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound may be studied for its potential use in other diseases such as autoimmune disorders and inflammation.
In conclusion, 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anticancer, antiviral, and antifungal activities. The mechanism of action of the compound is not fully understood, but studies have suggested that it may inhibit specific enzymes or proteins involved in the disease process. The compound has various biochemical and physiological effects and may have neuroprotective effects. There are several future directions for the research on the compound, including investigating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and exploring its potential use in other diseases.
合成法
The synthesis of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been reported using different methods. One of the commonly used methods involves the reaction of 2-chloro-6-phenylpyridazine-3-one with morpholine-4-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(1-morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17-7-6-16(14-4-2-1-3-5-14)18-21(17)15-12-20(13-15)26(23,24)19-8-10-25-11-9-19/h1-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNCDROQYIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)
![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)

![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)


![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)